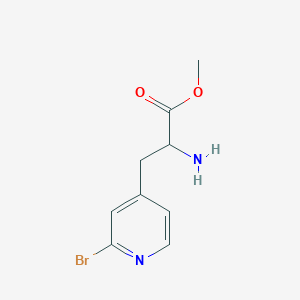![molecular formula C10H12N4O3 B2714155 Methyl 2-(2-ethyl-7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate CAS No. 908498-20-4](/img/structure/B2714155.png)
Methyl 2-(2-ethyl-7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-ethyl-7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-ethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-7-one with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production process more sustainable .
化学反応の分析
Types of Reactions
Methyl 2-(2-ethyl-7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines .
科学的研究の応用
Methyl 2-(2-ethyl-7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with various biological targets.
Agriculture: It is studied for its potential use as a pesticide or herbicide, given its activity against certain plant pathogens.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
作用機序
The mechanism of action of methyl (2-ethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antimicrobial or anticancer properties .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Quinazolinone Derivatives: These compounds also possess antimicrobial and anticancer properties and are structurally related to triazolopyrimidines.
Uniqueness
Methyl 2-(2-ethyl-7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate is unique due to its specific substitution pattern and the presence of the methyl ester group, which can influence its biological activity and chemical reactivity .
特性
IUPAC Name |
methyl 2-(2-ethyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-3-7-12-10-11-6(5-9(16)17-2)4-8(15)14(10)13-7/h4H,3,5H2,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIHLMYADMMBJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=NC(=CC(=O)N2N1)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-4-bromobenzene-1-sulfonamide](/img/structure/B2714072.png)
![3-Methoxy-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B2714073.png)




![3-amino-2-(furan-2-carbonyl)-4-(4-isopropoxyphenyl)-4,5-dihydrothieno[2,3-b]pyridin-6(7H)-one](/img/structure/B2714079.png)
![N-[(3,3,5,5-Tetramethylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2714080.png)



![{6-Chloro-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2714089.png)


